2-(Trifluoromethyl)-1H-indol-5-ol: Electronic Architecture and Synthetic Utility
2-(Trifluoromethyl)-1H-indol-5-ol: Electronic Architecture and Synthetic Utility
This comprehensive technical guide details the chemical properties, synthetic pathways, and reactivity profile of 2-(Trifluoromethyl)-1H-indol-5-ol , a specialized fluorinated scaffold used in high-performance medicinal chemistry.
Part 1: Executive Technical Summary
2-(Trifluoromethyl)-1H-indol-5-ol (CAS: 288383-62-0) represents a "privileged scaffold" in drug discovery, merging the bio-mimetic properties of serotonin (5-hydroxytryptamine) with the metabolic stability and lipophilicity of the trifluoromethyl group.
Unlike standard indoles, the inclusion of the electron-withdrawing trifluoromethyl (CF₃) group at the C2 position fundamentally alters the heterocyclic electronic distribution. It lowers the pKₐ of the indole N-H, enhances resistance to oxidative metabolism at the reactive C2/C3 sites, and increases the molecule's overall lipophilicity (LogP), facilitating membrane permeability. This compound serves as a critical intermediate in the synthesis of Selective Androgen Receptor Modulators (SARMs), kinase inhibitors, and antiviral agents.
Chemical Identity Table
| Property | Data |
| CAS Number | 288383-62-0 |
| IUPAC Name | 2-(Trifluoromethyl)-1H-indol-5-ol |
| Molecular Formula | C₉H₆F₃NO |
| Molecular Weight | 201.15 g/mol |
| SMILES | FC(F)(F)C1=CC=2C=C(O)C=CC2N1 |
| Appearance | Off-white to pale brown crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water |
| LogP (Predicted) | ~2.89 |
Part 2: Structural & Electronic Analysis
The "Push-Pull" Electronic System
This molecule exhibits a unique "push-pull" electronic environment that dictates its reactivity:
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The "Pull" (Deactivation): The C2-CF₃ group is a strong σ-electron withdrawer (Inductive effect, -I). This significantly reduces the electron density of the pyrrole ring, stabilizing the indole N-H bond and making the C3 position less susceptible to oxidation compared to non-fluorinated indoles.
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The "Push" (Activation): The C5-hydroxyl group is a strong π-electron donor (+M effect). This activates the benzenoid ring, specifically directing electrophilic substitution to the C4 and C6 positions (ortho to the phenol).
Acidity and pKₐ Hierarchies
Understanding the site of deprotonation is critical for alkylation protocols.
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Site A (Phenolic OH): Most acidic (Estimated pKₐ ≈ 9.5–10.0). Deprotonation occurs here first using weak bases (e.g., K₂CO₃).
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Site B (Indole NH): Less acidic (Estimated pKₐ ≈ 14–15 in DMSO). The 2-CF₃ group increases the acidity of this N-H compared to indole (pKₐ ~21), but it remains less acidic than the phenol.
Part 3: Synthetic Methodologies
Protocol A: Domino Trifluoromethylation/Cyclization (Modern)
This route is preferred for high regioselectivity and avoids the use of unstable hydrazine intermediates found in Fischer syntheses. It utilizes 2-alkynylanilines and a fluoroform-derived copper reagent.[1]
Mechanism:
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Trifluoromethylation: The Cu-CF₃ species attacks the alkyne.
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Cyclization: Intramolecular nucleophilic attack by the nitrogen.
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Aromatization: Loss of protecting groups (if present) to form the indole core.
Protocol B: Modified Fischer Indole Synthesis (Classical)
A robust method for scaling, involving the reaction of 4-benzyloxyphenylhydrazine with 3,3,3-trifluoro-2-oxopropanal (or equivalent acetal), followed by cyclization and deprotection.
Visualization of Synthetic Logic
The following diagram illustrates the decision matrix for synthesizing and functionalizing this scaffold.
Caption: Synthetic pathways and divergent functionalization strategies based on base strength.
Part 4: Experimental Reactivity & Protocols
Selective O-Alkylation (Ether Synthesis)
To functionalize the hydroxyl group without touching the indole nitrogen.
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Reagents: 2-(Trifluoromethyl)-1H-indol-5-ol (1.0 eq), Alkyl Halide (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).
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Solvent: Acetone or Acetonitrile (Anhydrous).
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Procedure:
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Dissolve the indole in acetone under inert atmosphere (N₂).
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Add K₂CO₃ and stir at room temperature for 30 minutes. The solution may darken slightly as the phenoxide forms.
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Add the alkyl halide dropwise.
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Reflux for 4–6 hours. Monitor via TLC (SiO₂, 30% EtOAc/Hexanes).
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Workup: Filter off inorganic salts, concentrate filtrate, and purify via flash column chromatography.
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Electrophilic Aromatic Substitution (EAS)
Due to the deactivating CF₃ group, standard formylation (Vilsmeier-Haack) at C3 is sluggish.
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Insight: To functionalize C3, use highly reactive electrophiles (e.g., N-iodosuccinimide for iodination) or perform the reaction before introducing the CF₃ group if possible.
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C4/C6 Selectivity: If forcing conditions are used (e.g., nitration), the reaction will favor the C4 or C6 positions due to the directing power of the 5-OH group.
Part 5: Safety & Handling (SDS Summary)
Hazard Classification:
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Acute Toxicity (Oral): Category 3 (Toxic if swallowed).[2]
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Skin/Eye Irritation: Category 2 (Irritant).
Handling Protocols:
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Engineering Controls: Always handle within a certified chemical fume hood. The trifluoromethyl group typically imparts volatility to impurities; avoid inhalation.
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PPE: Nitrile gloves (double gloving recommended for fluorinated heterocycles), safety goggles, and lab coat.
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Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Phenolic indoles are prone to oxidation (browning) upon prolonged exposure to air and light.
References
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ChemScene. (n.d.). 2-(Trifluoromethyl)-1H-indol-5-ol Product Data. Retrieved from
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Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018).[3] Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines.[1] Organic Letters, 20(6), 1676–1679. Retrieved from
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Kalinin, V. N., et al. (2019). Aqueous pKa values of fluorinated phenols and indoles. Journal of Physical Organic Chemistry, 32, e3940.[4] (Inferred data for fluorinated phenol acidity).
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PubChem. (2025).[2] 2-(Trifluoromethyl)-1H-indole Compound Summary. National Library of Medicine. Retrieved from
Sources
- 1. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(trifluoromethyl)-1H-indole | C9H6F3N | CID 10932124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]
